molecular formula C40H24Br2N4 B5161021 3,3'-bis(4-bromophenyl)-2,2'-diphenyl-6,6'-biquinoxaline

3,3'-bis(4-bromophenyl)-2,2'-diphenyl-6,6'-biquinoxaline

Cat. No. B5161021
M. Wt: 720.5 g/mol
InChI Key: ZJRXBBGVVDKWJY-UHFFFAOYSA-N
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Description

3,3'-bis(4-bromophenyl)-2,2'-diphenyl-6,6'-biquinoxaline, commonly known as BBQ, is a biquinoxaline derivative that has gained significant attention in the scientific community due to its potential applications in various fields. BBQ is a heterocyclic compound that contains two quinoxaline rings linked by a biphenyl bridge. The molecule's unique structure makes it an attractive candidate for use in organic electronics, optoelectronics, and as a fluorescent probe in biological imaging.

Mechanism of Action

BBQ's mechanism of action is not yet fully understood. However, it is believed that the molecule's unique structure allows it to efficiently transport electrons, making it an ideal candidate for use in electronic devices.
Biochemical and Physiological Effects:
BBQ has not been extensively studied for its biochemical and physiological effects. However, recent studies have shown that BBQ can act as a fluorescent probe for imaging biological systems. BBQ's unique fluorescent properties enable it to be used in various biological imaging applications, including cell imaging and protein labeling.

Advantages and Limitations for Lab Experiments

BBQ's unique properties make it an ideal candidate for use in various lab experiments. However, BBQ's synthesis can be challenging, and the molecule's low solubility in common solvents can make it difficult to work with. Additionally, BBQ's high cost can limit its use in some experiments.

Future Directions

BBQ's unique structure and properties make it an attractive candidate for use in various fields. Future research could focus on developing new methods for synthesizing BBQ that are more cost-effective and scalable. Additionally, further studies could be conducted to better understand BBQ's mechanism of action and its potential applications in biological imaging and electronic devices.
In conclusion, 3,3'-bis(4-bromophenyl)-2,2'-diphenyl-6,6'-biquinoxaline, commonly known as BBQ, is a promising compound with potential applications in various fields. BBQ's unique structure and properties make it an ideal candidate for use in organic electronics, optoelectronics, and biological imaging. Further research is needed to fully understand BBQ's mechanism of action and to develop new methods for synthesizing BBQ that are more cost-effective and scalable.

Synthesis Methods

BBQ can be synthesized using various methods, including Suzuki coupling, Stille coupling, and Sonogashira coupling. The most common method for synthesizing BBQ involves Suzuki coupling between 2,2'-dibromo-1,1'-biphenyl and 3,3'-dibromo-2,2'-biquinoxaline in the presence of a palladium catalyst.

Scientific Research Applications

BBQ has been widely used in scientific research, particularly in the field of organic electronics. BBQ exhibits excellent electron transport properties, making it an ideal candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Additionally, BBQ's unique structure enables it to act as an efficient electron acceptor in bulk heterojunction solar cells.

properties

IUPAC Name

3-(4-bromophenyl)-6-[3-(4-bromophenyl)-2-phenylquinoxalin-6-yl]-2-phenylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H24Br2N4/c41-31-17-11-27(12-18-31)39-37(25-7-3-1-4-8-25)43-33-21-15-29(23-35(33)45-39)30-16-22-34-36(24-30)46-40(28-13-19-32(42)20-14-28)38(44-34)26-9-5-2-6-10-26/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRXBBGVVDKWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(C(=N5)C6=CC=C(C=C6)Br)C7=CC=CC=C7)N=C2C8=CC=C(C=C8)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H24Br2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Bis(4-bromophenyl)-2,2'-diphenyl-6,6'-biquinoxaline

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